6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline
Description
Properties
IUPAC Name |
6-fluoro-4-(3-pyridin-4-yloxyazetidin-1-yl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-11-1-2-15-14(7-11)16(20-10-19-15)21-8-13(9-21)22-12-3-5-18-6-4-12/h1-7,10,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZNJLMFSWJTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=C(C=C3)F)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Scientific Research Applications
6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features:
- Quinazoline core : Provides a planar aromatic system for π-π stacking interactions.
- 6-Fluoro substitution : Improves lipophilicity and resistance to oxidative metabolism.
- 4-Position azetidine : A 4-membered ring offering restricted rotation, enhancing binding precision.
- Pyridin-4-yloxy group : Introduces hydrogen-bonding capability and polar surface area for solubility.
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Quinazoline/Quinoline Families
The following compounds share structural motifs or therapeutic targets with 6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline:
Functional and Pharmacological Differences
Target Specificity: The TLR7-9 antagonist in replaces the quinazoline core with a quinoline system and incorporates morpholine and tetrahydropyrazolopyridine groups, broadening its immunomodulatory effects. In contrast, this compound’s smaller azetidine ring may favor kinase binding pockets. The thioether-linked triazolopyridazine in exhibits distinct kinase inhibition profiles due to its sulfur atom’s electronegativity, which is absent in the target compound.
Solubility and Bioavailability :
- The pyridin-4-yloxy group in both the target compound and enhances aqueous solubility compared to purely hydrophobic derivatives like JNJ-38877618 .
Synthetic Accessibility :
- The target compound’s synthesis involves fewer steps than the TLR7-9 antagonist in , which requires multi-step functionalization of azetidine and morpholine moieties .
Research Findings and Data Limitations
Key Observations
Gaps in Comparative Data
- Limited head-to-head studies between this compound and its analogues.
- Pharmacokinetic parameters (e.g., half-life, clearance) are unreported for the target compound in publicly available literature.
Biological Activity
6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 283.30 g/mol. The structure includes a quinazoline core substituted with a fluorine atom and a pyridine-derived side chain, which may influence its biological interactions.
Research indicates that quinazoline derivatives, including this compound, often act as kinase inhibitors. They have been shown to inhibit various receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival.
Inhibition of Kinase Activity
Studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on several kinases:
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | EGFR | <0.5 | |
| Other Quinazolines | EGFR, FGFR, PDGFRβ | Nanomolar range |
Anticancer Activity
Recent studies have shown that this compound possesses notable anticancer properties. In vitro assays indicate that this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
Case Study:
In a study involving human osteosarcoma U-2 OS cells, the compound exhibited anti-metastatic effects by inhibiting cell migration and invasion. This was mediated through the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for tumor metastasis .
Structure–Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often linked to specific structural features. For instance, the presence of a fluorine atom at position 6 and the pyridine moiety at position 3 are critical for enhancing the inhibitory potency against target kinases .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that compounds in this class may exhibit favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate their safety profiles in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
